2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride
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Overview
Description
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is a chemical compound that features an imidazole ring attached to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride typically involves the reaction of imidazole with ethane-1-thiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the addition of imidazole to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactions or the use of catalysts to enhance reaction efficiency and yield. The exact methods can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole-thiol compounds.
Scientific Research Applications
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. The thiol group can form disulfide bonds, which are important in protein structure and function. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-Hydroxyethyl)imidazole: Another related compound with a hydroxyl group.
2-(1H-imidazol-1-yl)ethane-1-ol: A compound with an ethane-1-ol group instead of a thiol group.
Uniqueness
2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is unique due to the presence of both an imidazole ring and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .
Properties
CAS No. |
2770359-58-3 |
---|---|
Molecular Formula |
C5H9ClN2S |
Molecular Weight |
164.7 |
Purity |
95 |
Origin of Product |
United States |
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